molecular formula C8H13BrN2 B1383084 4-(bromomethyl)-3-isobutyl-1H-pyrazole CAS No. 2090943-21-6

4-(bromomethyl)-3-isobutyl-1H-pyrazole

Cat. No.: B1383084
CAS No.: 2090943-21-6
M. Wt: 217.11 g/mol
InChI Key: LIKGNPMZLVFYNE-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-isobutyl-1H-pyrazole is a valuable brominated pyrazole derivative designed for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The pyrazole core is a privileged scaffold in pharmaceutical development, featured in numerous FDA-approved drugs and bioactive molecules due to its wide range of biological activities . The reactive bromomethyl group at the 4-position serves as an excellent handle for further functionalization through various cross-coupling reactions and nucleophilic substitutions, enabling researchers to create diverse chemical libraries for biological screening . This compound is particularly significant for developing potential anticancer and anti-inflammatory agents, as pyrazole derivatives have demonstrated potent activity in these therapeutic areas through mechanisms including cyclin-dependent kinase inhibition and modulation of oxidative stress pathways . The isobutyl substituent at the 3-position contributes to enhanced lipophilicity and potential metabolic stability of resulting compounds. Researchers utilize this building block in the synthesis of more complex heterocyclic systems and targeted biomolecules for investigating novel therapeutic interventions. Proper storage conditions and handling under inert atmosphere are recommended to maintain stability. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(bromomethyl)-5-(2-methylpropyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrN2/c1-6(2)3-8-7(4-9)5-10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKGNPMZLVFYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=NN1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(bromomethyl)-3-isobutyl-1H-pyrazole typically involves the bromination of a suitable precursor. One common method is the bromination of 3-isobutyl-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-3-isobutyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrazoles.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under reflux conditions.

Major Products:

  • Substituted pyrazoles
  • Aldehydes or carboxylic acids
  • Methyl derivatives

Scientific Research Applications

Organic Synthesis

4-(Bromomethyl)-3-isobutyl-1H-pyrazole serves as a versatile intermediate in the synthesis of complex molecules, particularly pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it valuable in developing new compounds.

Table 1: Reactions Involving this compound

Reaction TypeExample ReactionProduct Type
Nucleophilic SubstitutionReaction with aminesSubstituted pyrazoles
OxidationUsing potassium permanganateAldehydes or carboxylic acids
ReductionUsing lithium aluminum hydrideMethyl derivative

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its electrophilic nature allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.

Case Study: Anticancer Activity
A study demonstrated that derivatives of pyrazole compounds, including those related to this compound, showed significant inhibition of cellular proliferation in various human tumor cell lines (HeLa, HCT116, A375) with IC50 values indicating potent activity .

Table 2: Biological Activity Assays

CompoundTarget Cell LineIC50 (µM)Activity Type
Derivative AHeLa0.36Anticancer
Derivative BHCT1161.8Anticancer
Derivative CA3750.5Antimicrobial

Material Science

The compound is also explored for its applications in developing novel materials with specific electronic or photophysical properties. Its unique structure can be utilized in creating polymers or other materials with tailored functionalities.

Comparison with Related Compounds

This compound can be compared with similar compounds such as:

  • 4-(Chloromethyl)-3-isobutyl-1H-pyrazole : Similar structure but with a chloromethyl group; different reactivity.
  • 4-(Methyl)-3-isobutyl-1H-pyrazole : Lacks halogen substituent; different chemical properties.

These comparisons highlight the unique reactivity imparted by the bromomethyl group, making it a valuable synthetic intermediate.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-3-isobutyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby modulating their function.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole (Molbank M639, 2009): This compound replaces the isobutyl group with a methoxy group and includes a phenyl ring at position 1. Detailed spectroscopic data (IR, NMR) confirm its structural integrity .
  • 4-Bromo-5-(bromomethyl)-2-(4'-isopropylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one (EP 2021/41):
    This dihydro-pyrazolone derivative features dual bromination (positions 4 and 5) and a 4-isopropylphenyl group. The additional bromine and ketone functionality increase electrophilicity, making it more reactive in cross-coupling reactions. LC/MS data (m/z 331 [M+H]⁺) highlight its distinct mass compared to the target compound (predicted molecular weight ~329.16 g/mol) .

  • This modification could improve binding affinity in medicinal chemistry applications compared to the purely aliphatic isobutyl group in the target compound .

Key Research Findings and Trends

  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds with trifluoromethyl (e.g., CAS 1089212-38-3) or ketone groups exhibit higher reactivity in Suzuki-Miyaura couplings compared to isobutyl-substituted derivatives .
  • Steric Effects: The isobutyl group in 4-(bromomethyl)-3-isobutyl-1H-pyrazole may hinder reactions at position 4, whereas smaller substituents (e.g., methyl in CAS 1089212-38-3) allow easier access .
  • Biological Activity: Thiophene- and triazole-containing analogs show enhanced antimicrobial or anticancer activity compared to purely aliphatic derivatives .

Biological Activity

4-(Bromomethyl)-3-isobutyl-1H-pyrazole is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound this compound features a bromomethyl group at the fourth position and an isobutyl group at the third position of the pyrazole ring. This unique substitution pattern may influence its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study highlighted that various pyrazole compounds, including those similar to this compound, demonstrated activity against bacterial strains such as E. coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles are well-documented. Research shows that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 . In animal models, compounds similar to this compound have been effective in reducing inflammation associated with conditions like arthritis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. The presence of the bromomethyl group is believed to enhance lipophilicity and facilitate better interaction with biological targets compared to other halogenated analogs .

Substituent Effect on Activity
BromomethylIncreases lipophilicity and target affinity
IsobutylEnhances stability and solubility
Pyrazole ringCore structure responsible for bioactivity

Case Studies

Several studies have evaluated the biological activities of pyrazoles:

  • Antimicrobial Evaluation : A study tested various pyrazole derivatives against multiple bacterial strains, showing that modifications at the 3 and 4 positions significantly affected antimicrobial potency .
  • Cancer Cell Line Studies : Research involving similar compounds demonstrated that certain pyrazoles could inhibit cell proliferation in breast cancer models by inducing cell cycle arrest .
  • Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed that pyrazole derivatives could effectively reduce swelling and pain, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(bromomethyl)-3-isobutyl-1H-pyrazole, and how are intermediates characterized?

  • Methodology : Synthesis typically involves multi-step reactions starting from pyrazole precursors. For example, bromination of a methylpyrazole intermediate using reagents like NBS (N-bromosuccinimide) under radical initiation conditions. Intermediates are characterized via:

  • 1H/13C NMR : Peaks for bromomethyl (δ ~4.3–4.5 ppm for CH2Br) and isobutyl groups (δ ~0.9–1.1 ppm for CH3).
  • IR Spectroscopy : Bands for C-Br stretching (~550–650 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks matching the molecular weight (e.g., m/z 231 for C8H12BrN2) .

Q. What stability considerations are critical for handling brominated pyrazole derivatives?

  • Methodology :

  • Storage : Keep under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis of the bromomethyl group.
  • Light/Temperature Sensitivity : Avoid exposure to UV light and heat (>40°C), as bromoalkanes are prone to decomposition.
  • Moisture Control : Use anhydrous solvents (e.g., CH2Cl2, THF) during reactions to minimize side reactions .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for functionalizing this compound?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for SN2 substitutions at the bromomethyl site.
  • Reaction Path Search : Tools like GRRM or AFIR predict intermediates and competing pathways (e.g., elimination vs. substitution).
  • Experimental Validation : Compare computed activation energies with kinetic data (e.g., Arrhenius plots) to refine models .

Q. How do steric effects from the isobutyl group influence regioselectivity in cross-coupling reactions?

  • Methodology :

  • Steric Maps : Generate using molecular modeling software (e.g., Spartan) to visualize hindrance around the bromomethyl site.
  • Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh3)4 vs. XPhos) in Suzuki-Miyaura couplings. Bulky ligands may mitigate steric interference.
  • Kinetic Profiling : Monitor reaction progress via LC-MS to identify rate-limiting steps .

Q. How can researchers resolve contradictions in reported yields for derivatives of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent, catalyst loading). For example, a 2³ factorial design identifies interactions between parameters.
  • Statistical Analysis : Use ANOVA to determine significant factors (e.g., solvent polarity impacts nucleophilicity).
  • Case Study : achieved 96% yield via controlled azide addition at 50°C, while lower yields in other studies may stem from unoptimized stoichiometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(bromomethyl)-3-isobutyl-1H-pyrazole
Reactant of Route 2
4-(bromomethyl)-3-isobutyl-1H-pyrazole

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